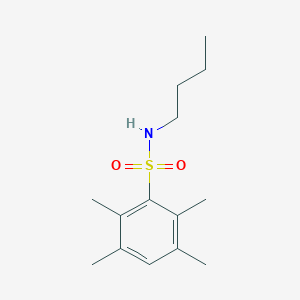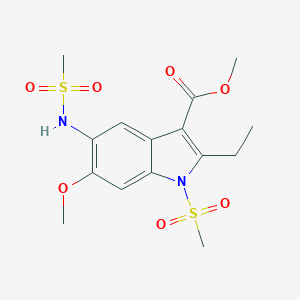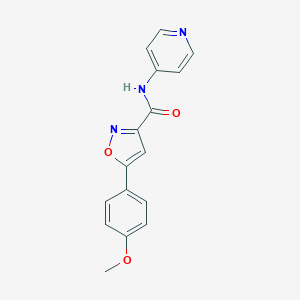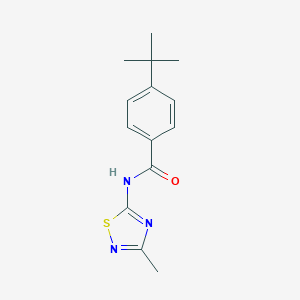![molecular formula C24H12F2N2O4S B257488 7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257488.png)
7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its ability to interact with cellular targets. In cancer cells, this compound induces apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic genes. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In cells exposed to reactive oxygen species, this compound acts as a fluorescent probe by reacting with the species and emitting fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In inflammatory cells, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In cells exposed to reactive oxygen species, this compound acts as a fluorescent probe and can be used to detect the species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential as an anti-cancer and anti-inflammatory agent, as well as its ability to act as a fluorescent probe for detecting reactive oxygen species. However, the limitations of using this compound include its low solubility in water and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
There are several future directions for the study of 7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the evaluation of its potential as a diagnostic tool for detecting cancer cells or inflammatory cells in vivo. Additionally, the study of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases, could also be explored. Finally, the development of derivatives of this compound with improved solubility and bioavailability could also be an area of research.
Métodos De Síntesis
The synthesis of 7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 3-hydroxyphthalic anhydride with 6-fluoro-2-aminobenzothiazole in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with 3,4-dihydro-2H-pyran and 4-fluorobenzaldehyde to give the final product.
Aplicaciones Científicas De Investigación
7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been evaluated for its anti-cancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In biochemistry, this compound has been evaluated for its potential as a fluorescent probe for detecting reactive oxygen species.
Propiedades
Fórmula molecular |
C24H12F2N2O4S |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
7-fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H12F2N2O4S/c25-12-5-7-17-15(9-12)21(30)19-20(11-2-1-3-14(29)8-11)28(23(31)22(19)32-17)24-27-16-6-4-13(26)10-18(16)33-24/h1-10,20,29H |
Clave InChI |
WOGBWMRDBUJHJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=C(C3=O)C=C(C=C6)F |
SMILES canónico |
C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=C(C3=O)C=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)


![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)




![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)